

# Universal Primers for eDNA Metabarcoding of Eukaryotes: Application Notes and Protocols

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Environmental DNA (eDNA) metabarcoding has emerged as a powerful, non-invasive tool for assessing eukaryotic biodiversity across a wide range of ecosystems. This technique relies on the amplification and sequencing of a standardized gene region from DNA isolated from environmental samples such as water, soil, or air. The choice of universal primers is a critical step that significantly influences the breadth of taxa detected and the overall success of a study. This document provides detailed application notes and protocols for the use of common universal primers in eukaryotic eDNA metabarcoding.

## Introduction to Universal Primers for Eukaryotic eDNA Metabarcoding

The goal of universal primers in eDNA metabarcoding is to amplify a specific gene region from a broad range of eukaryotic organisms simultaneously. The ideal universal primer set should target a gene region that is conserved enough for the primers to anneal to a wide array of taxa, yet variable enough to provide taxonomic resolution. The two most commonly targeted gene regions for universal eukaryotic metabarcoding are the 18S ribosomal RNA (18S rRNA) gene and the cytochrome c oxidase subunit I (COI) gene.

- **18S rRNA Gene:** This gene is part of the small ribosomal subunit and is highly conserved across eukaryotes, making it an excellent target for broad taxonomic surveys. Different

variable regions (V1-V9) of the 18S rRNA gene offer varying degrees of taxonomic resolution. The V4 and V9 regions are frequently used in eDNA studies.

- **COI Gene:** This mitochondrial gene is the standard barcode region for many animal taxa. It generally offers higher taxonomic resolution than the 18S rRNA gene, often down to the species level. However, designing truly universal COI primers is challenging due to higher sequence divergence, which can lead to amplification biases against certain taxa.

The selection of a primer set should be guided by the specific research question, the target organisms, and the desired level of taxonomic resolution.

## Data Presentation: Comparison of Common Universal Eukaryotic Primers

The following tables summarize the characteristics and performance of frequently used universal primer sets for the 18S rRNA and COI genes in eDNA metabarcoding studies.

Table 1: Universal Primers Targeting the 18S rRNA Gene

Primer Set	Forward Primer (5'-3')	Reverse Primer (5'-3')	Target Region	Amplicon Size (bp)	Taxonomic Coverage	Key Advantages	Key Limitations
1391f / EukBr	GTACAC ACCGC CCGTC	TGATCC TTCTGC AGGTTC ACCTAC	V9	~130	Broad Eukaryotes	Well-established, good for short-read sequencing.[1]	Limited taxonomic resolution compared to other regions.
Uni18SF / Uni18SR	AGGGC AAKYCT GGTGC CAGC	GRCGG TATCTR ATCGYC TT	V4	~425	Broad Eukaryotes	Good balance of broad coverage and taxonomic resolution.[2]	Longer amplicon may not be suitable for highly degraded DNA.
TAReuk4 54FWD1 / TAReukR EV3	CCAGCA SCYGC GGTAAT TCC	ACTTTC GTTCTT GATYRA	V4	~380	Broad Eukaryotes (especially protists)	Optimized for microbial eukaryotes.	May have biases against some metazoan taxa.
V12S-U	ACTGG GATTAG ATACCC C	TAGAAC AGGCTC CTCTAG	12S rRNA	~100	Vertebrates	High specificity for vertebrates.[3]	Not suitable for broad eukaryotic surveys.

Table 2: Universal Primers Targeting the COI Gene

Primer Set	Forward Primer (5'-3')	Reverse Primer (5'-3')	Target Region	Amplicon Size (bp)	Taxonomic Coverage	Key Advantages	Key Limitations
mlCOLint F / jgHCO2198	GGWAC WGGWT GAACW GTWTAY CCYCC	TAIACYT CIGGRT GICCRA ARAAYC A	"Folmer" region	~313	Broad Metazoa	Widely used, good reference databases available. <a href="#">[4]</a> <a href="#">[5]</a>	High degeneracy can lead to non-specific amplification. Known to amplify bacteria. <a href="#">[6]</a>
Sauron-S878 / jgHCO2198	GAYCCN CCHAAR CCNTAY ATHYT	TAIACYT CIGGRT GICCRA ARAAYC A	"Folmer" region	~313	Terrestrial and Aquatic Metazoa	Improved coverage of terrestrial species compared to mlCOLint F. <a href="#">[4]</a>	Shares the same reverse primer as the standard Folmer set, so some limitations remain.
VCOI-U	ACTAAT CATAAA GACATT GG	GGRTAT ACYATR AARTCY GG	COI	~220	Vertebrates	High specificity for vertebrates. <a href="#">[3]</a>	Not suitable for broad eukaryotic surveys.

## Experimental Protocols

### Protocol 1: eDNA Sample Collection and DNA Extraction

This protocol provides a general guideline for water sample collection and DNA extraction. It should be adapted based on the specific environment and research objectives.

#### Materials:

- Sterile collection bottles or containers
- Sterile filtration apparatus (e.g., filter funnels, vacuum pump)
- Sterile filters with a pore size of 0.22  $\mu\text{m}$  to 1.2  $\mu\text{m}$  (e.g., polyethersulfone [PES] or polycarbonate)
- Sterile forceps
- DNA extraction kit (e.g., DNeasy PowerWater Kit, Qiagen)
- Ethanol (96-100%)
- Nuclease-free water
- Personal protective equipment (gloves, lab coat)

#### Procedure:

- Sample Collection:
  - Wear gloves to prevent contamination.
  - Collect water samples in sterile containers. The volume will depend on the expected DNA concentration (typically 1-2 liters for freshwater or marine environments).
  - Include field blanks (containers with nuclease-free water) to monitor for contamination during collection and transport.
- Filtration:

- Set up the filtration apparatus in a clean environment, ideally a laminar flow hood.
- Aseptically place a sterile filter onto the filter base.
- Pour the water sample into the funnel and apply a vacuum to pull the water through the filter.
- After filtration, use sterile forceps to remove the filter and place it in a sterile tube.
- Store the filter at -20°C or -80°C until DNA extraction.
- DNA Extraction:
  - Follow the manufacturer's instructions for the chosen DNA extraction kit.
  - Include extraction blanks (a blank filter) to monitor for contamination during the extraction process.
  - Elute the DNA in nuclease-free water or the provided elution buffer.
  - Quantify the extracted DNA using a fluorometer (e.g., Qubit) and assess its purity using a spectrophotometer (e.g., NanoDrop).
  - Store the extracted DNA at -20°C.

## Protocol 2: PCR Amplification using Universal Primers

This protocol describes the PCR amplification of the target gene region using universal primers with Illumina overhang adapters.

Materials:

- Extracted eDNA
- Universal primers with Illumina overhang adapters (10 µM)
- High-fidelity PCR master mix (e.g., KAPA HiFi HotStart ReadyMix)
- Nuclease-free water

- PCR tubes or plates
- Thermocycler

PCR Reaction Setup (25  $\mu$ L reaction):

Component	Volume ( $\mu$ L)	Final Concentration
High-fidelity PCR master mix (2x)	12.5	1x
Forward Primer (10 $\mu$ M)	1.25	0.5 $\mu$ M
Reverse Primer (10 $\mu$ M)	1.25	0.5 $\mu$ M
eDNA template (1-10 ng/ $\mu$ L)	2.0	2-20 ng
Nuclease-free water	8.0	-
Total Volume	25.0	

PCR Cycling Conditions:

These are general cycling conditions and should be optimized for the specific primer set and target DNA.

Step	Temperature ( $^{\circ}$ C)	Time	Cycles
Initial Denaturation	95	3 min	1
Denaturation	95	30 sec	35
Annealing	50-60*	30 sec	1
Extension	72	1 min	
Final Extension	72	5 min	
Hold	4	$\infty$	

\*Annealing temperature should be optimized for each primer set. A gradient PCR can be performed to determine the optimal annealing temperature.

PCR Product Verification:

- Run a portion of the PCR product on a 1.5% agarose gel to confirm the amplification of a band of the expected size.
- Include a no-template control (NTC) in the PCR to check for contamination.

## Protocol 3: Library Preparation and Sequencing

This protocol provides a general overview of the steps for preparing the PCR amplicons for Illumina sequencing.

Materials:

- PCR products
- AMPure XP beads
- 80% Ethanol (freshly prepared)
- Magnetic stand
- Dual-index primers for Illumina sequencing
- High-fidelity PCR master mix
- Nuclease-free water
- Qubit fluorometer
- Agilent Bioanalyzer or similar instrument

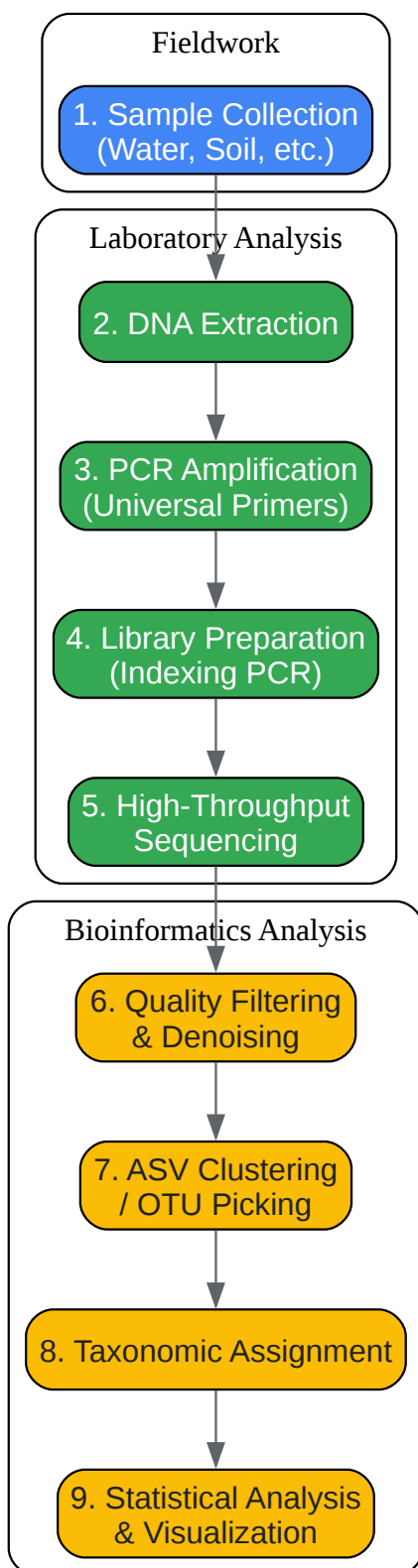
Procedure:

- PCR Product Cleanup:



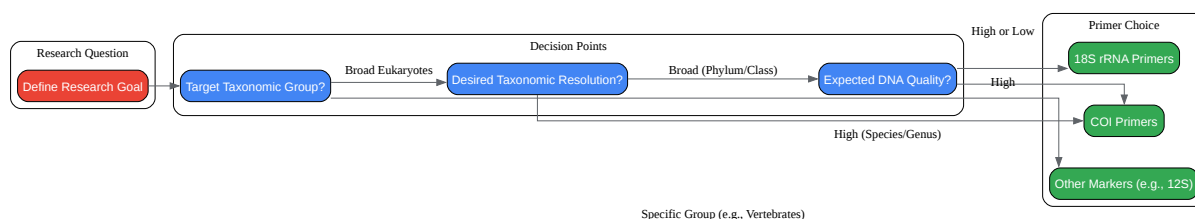
- Use AMPure XP beads to purify the PCR products from primers and dNTPs. Follow the manufacturer's protocol.
- Indexing PCR:
  - Perform a second PCR to attach dual indices and sequencing adapters to the purified amplicons.
  - Use a limited number of cycles (e.g., 8-12 cycles) to avoid over-amplification.
- Library Cleanup and Quantification:
  - Purify the indexed libraries using AMPure XP beads.
  - Quantify the final libraries using a Qubit fluorometer.
  - Assess the library size distribution using an Agilent Bioanalyzer.
- Pooling and Sequencing:
  - Pool the libraries in equimolar concentrations.
  - Sequence the pooled library on an Illumina platform (e.g., MiSeq, NovaSeq) using the appropriate sequencing kit.

## Mandatory Visualization



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Caption: General workflow for eDNA metabarcoding of eukaryotes.



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Caption: Logical workflow for selecting universal primers.

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